molecular formula C8H10N2O4S B14625810 Ethanesulfonamide, N-(4-nitrophenyl)- CAS No. 57616-17-8

Ethanesulfonamide, N-(4-nitrophenyl)-

Cat. No.: B14625810
CAS No.: 57616-17-8
M. Wt: 230.24 g/mol
InChI Key: ZENKIQMTPMONLY-UHFFFAOYSA-N
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Description

Ethanesulfonamide, N-(4-nitrophenyl)- is a sulfonamide compound characterized by the presence of an ethanesulfonamide group attached to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonamide, N-(4-nitrophenyl)- typically involves the reaction of ethanesulfonyl chloride with 4-nitroaniline. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of Ethanesulfonamide, N-(4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonamide, N-(4-nitrophenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Aminoethanesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Ethanesulfonic acid derivatives.

Scientific Research Applications

Ethanesulfonamide, N-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Studied for its potential antibacterial properties due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its aromatic nitro group.

Mechanism of Action

The mechanism of action of Ethanesulfonamide, N-(4-nitrophenyl)- involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial effects. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Ethanesulfonamide, N-(4-fluoro-3-nitrophenyl)-
  • Ethanesulfonamide, N-(4-chloro-3-nitrophenyl)-
  • Ethanesulfonamide, N-(4-bromo-3-nitrophenyl)-

Uniqueness

Ethanesulfonamide, N-(4-nitrophenyl)- is unique due to the presence of the nitro group at the para position, which significantly influences its chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in reduction and substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

57616-17-8

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N-(4-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-2-15(13,14)9-7-3-5-8(6-4-7)10(11)12/h3-6,9H,2H2,1H3

InChI Key

ZENKIQMTPMONLY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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